molecular formula C21H24ClN5O B8697935 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea

1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea

Cat. No.: B8697935
M. Wt: 397.9 g/mol
InChI Key: YVJYVQTWMJXCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the aminomethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde and ammonia or a primary amine.

    Coupling with 4-chlorophenyl isocyanate: The final step involves the reaction of the aminomethyl-pyrazole derivative with 4-chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-(Aminomethyl)phenyl)-3-tert-butyl-1H-pyrazol-5-yl)-3-phenylurea
  • **1-(1-(3-(Aminomethyl)phenyl)-3-tert-butyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea

Comparison

Compared to similar compounds, 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea may exhibit unique properties due to the presence of the 4-chlorophenyl group

Properties

Molecular Formula

C21H24ClN5O

Molecular Weight

397.9 g/mol

IUPAC Name

1-[2-[3-(aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-(4-chlorophenyl)urea

InChI

InChI=1S/C21H24ClN5O/c1-21(2,3)18-12-19(25-20(28)24-16-9-7-15(22)8-10-16)27(26-18)17-6-4-5-14(11-17)13-23/h4-12H,13,23H2,1-3H3,(H2,24,25,28)

InChI Key

YVJYVQTWMJXCMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example H (1.50 g, 5.55 mmol) in dry THF (10 mL) was added a THF solution (10 mL) of 4-chlorophenyl isocyanate (1.02 g, 6.66 mmol) and pyridine (5.27 g, 66.6 mmol) at RT. The reaction mixture was stirred for 3 h and then H2O (30 mL) was added. The precipitate was filtered and washed with 1N HCl and ether to give 1-{3-tert-butyl-1-[3-(aminomethyl)phenyl}-1H-pyrazol-5yl)-3-(4-chlorophenyl)urea (2.28 g, 97%) as a white solid, which was used for next step without further purification. MS (ESI) m/z: 424 (M+H+).
Name
solution
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.